3-[3-(4-TERT-BUTYLPHENYL)-1,2,4-OXADIAZOL-5-YL]-N-[(OXOLAN-2-YL)METHYL]PROPANAMIDE
Overview
Description
3-[3-(4-TERT-BUTYLPHENYL)-1,2,4-OXADIAZOL-5-YL]-N-[(OXOLAN-2-YL)METHYL]PROPANAMIDE is a complex organic compound that belongs to the oxadiazole family This compound is characterized by the presence of a tert-butylphenyl group and an oxadiazole ring, which are known for their stability and reactivity
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[3-(4-TERT-BUTYLPHENYL)-1,2,4-OXADIAZOL-5-YL]-N-[(OXOLAN-2-YL)METHYL]PROPANAMIDE typically involves multiple steps. The initial step often includes the formation of the oxadiazole ring through a cyclization reaction. This is followed by the introduction of the tert-butylphenyl group and the oxolan-2-ylmethyl group. The reaction conditions usually require the use of specific catalysts and solvents to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors. The process is optimized to minimize waste and maximize efficiency. Key parameters such as temperature, pressure, and reaction time are carefully controlled to ensure consistent quality.
Chemical Reactions Analysis
Types of Reactions
3-[3-(4-TERT-BUTYLPHENYL)-1,2,4-OXADIAZOL-5-YL]-N-[(OXOLAN-2-YL)METHYL]PROPANAMIDE undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxides.
Reduction: It can be reduced to form corresponding amines or alcohols.
Substitution: The tert-butylphenyl group can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles. The reactions are typically carried out under controlled conditions to ensure selectivity and yield.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce amines or alcohols.
Scientific Research Applications
3-[3-(4-TERT-BUTYLPHENYL)-1,2,4-OXADIAZOL-5-YL]-N-[(OXOLAN-2-YL)METHYL]PROPANAMIDE has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 3-[3-(4-TERT-BUTYLPHENYL)-1,2,4-OXADIAZOL-5-YL]-N-[(OXOLAN-2-YL)METHYL]PROPANAMIDE involves its interaction with specific molecular targets. The oxadiazole ring is known to interact with enzymes and receptors, modulating their activity. The tert-butylphenyl group enhances the compound’s stability and facilitates its binding to target molecules. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- 3-[3-(4-tert-butylphenyl)-1,2,4-oxadiazol-5-yl]-N-ethylpropanamide
- 3-[3-(4-tert-butylphenyl)-1,2,4-oxadiazol-5-yl]-N-cyclopropylpropanamide
Uniqueness
3-[3-(4-TERT-BUTYLPHENYL)-1,2,4-OXADIAZOL-5-YL]-N-[(OXOLAN-2-YL)METHYL]PROPANAMIDE is unique due to the presence of the oxolan-2-ylmethyl group, which imparts specific properties such as increased solubility and reactivity
Properties
IUPAC Name |
3-[3-(4-tert-butylphenyl)-1,2,4-oxadiazol-5-yl]-N-(oxolan-2-ylmethyl)propanamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H27N3O3/c1-20(2,3)15-8-6-14(7-9-15)19-22-18(26-23-19)11-10-17(24)21-13-16-5-4-12-25-16/h6-9,16H,4-5,10-13H2,1-3H3,(H,21,24) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ACRCBASIPXGFCH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C2=NOC(=N2)CCC(=O)NCC3CCCO3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H27N3O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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